molecular formula C13H17NO B583867 Selegiline-N-oxide CAS No. 1346616-99-6

Selegiline-N-oxide

Cat. No.: B583867
CAS No.: 1346616-99-6
M. Wt: 206.303
InChI Key: IVFPCTFUZXEDKP-NSUBFPAYSA-N
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Description

Selegiline-N-oxide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Selegiline-N-oxide typically involves the reaction of N-methylpropargylamine with appropriate reagents under controlled conditions. One common method includes the use of oxidizing agents to introduce the N-oxide functionality. The reaction conditions often require careful temperature control and the use of solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in product quality. The use of advanced purification techniques, such as chromatography, is also common to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Selegiline-N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various N-oxide derivatives, while reduction will produce the corresponding amine .

Scientific Research Applications

Selegiline-N-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Selegiline-N-oxide involves its interaction with specific molecular targets. It is known to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Selegiline-N-oxide is unique due to its specific structural features, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFPCTFUZXEDKP-PUODRLBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)[N+](C)(CC#C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747511
Record name N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366462-61-5
Record name N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the main metabolic pathway of selegiline in the body?

A: Research indicates that the primary metabolic pathway of selegiline (N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine) involves its conversion to selegiline-N-oxide (N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide). This biotransformation is primarily mediated by the flavin-containing monooxygenase (FMO) enzyme system. [, ]

Q2: How does the urinary excretion of this compound compare to other selegiline metabolites?

A: Studies in human subjects have shown that the cumulative urinary excretion of this compound within the first 8-12 hours after selegiline administration is comparable to that of methamphetamine. Furthermore, the total amount of this compound excreted within the first 72 hours is significantly higher (2.0-7.8 times) than that of N-desmethylselegiline. []

Q3: Why is the measurement of this compound in urine important?

A: The detection of this compound in urine serves as a valuable indicator for differentiating selegiline use from methamphetamine abuse. This distinction is crucial due to the potential for false-positive results in drug tests, as selegiline metabolism can produce methamphetamine as a byproduct. [, ]

Q4: What analytical techniques are employed to detect and quantify this compound in biological samples?

A: High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI MS) has been successfully utilized for the simultaneous determination of this compound and other selegiline metabolites in urine samples. []

Q5: Is the formation of this compound consistent across different species?

A: In vitro studies have demonstrated that the formation of this compound from selegiline occurs in liver microsomes obtained from various species, including humans, hamsters, mice, rats, guinea pigs, rabbits, and dogs. []

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